molecular formula C25H33NO2S2 B15086163 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one

5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15086163
M. Wt: 443.7 g/mol
InChI Key: BFDPYDCFLVDGIG-NKFKGCMQSA-N
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Description

5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromene ring, a thiazolidinone ring, and a long dodecyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2H-chromen-3-carbaldehyde with 3-dodecyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromene ring, potentially converting it to a dihydrochromene derivative.

    Substitution: The dodecyl chain can be a site for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology and Medicine: Research has shown that derivatives of thiazolidinones, including 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one, exhibit significant biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazolidinone ring is known to inhibit certain enzymes, while the chromene ring can interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one has a longer dodecyl chain, which can influence its solubility and interaction with biological membranes. This unique feature may enhance its biological activity and make it more suitable for certain applications in medicinal chemistry and material science .

Properties

Molecular Formula

C25H33NO2S2

Molecular Weight

443.7 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H33NO2S2/c1-2-3-4-5-6-7-8-9-10-13-16-26-24(27)23(30-25(26)29)18-20-17-21-14-11-12-15-22(21)28-19-20/h11-12,14-15,17-18H,2-10,13,16,19H2,1H3/b23-18-

InChI Key

BFDPYDCFLVDGIG-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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